N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide

Description

Molecular Formula and Isotopic Composition

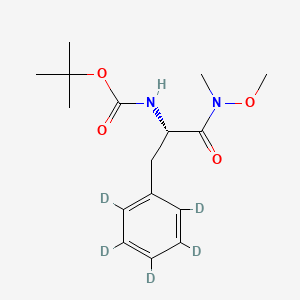

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is a deuterated derivative of the parent compound N-Boc-N-methoxy-N-methyl-L-phenylalaninamide. Its molecular formula is C₁₆H₁₉D₅N₂O₄ , with a molecular weight of 313.40 g/mol . The isotopic composition includes five deuterium atoms (D₅) located exclusively on the phenyl ring, replacing all five aromatic hydrogens at positions 2, 3, 4, 5, and 6 of the benzene moiety . This substitution is critical for applications in isotopic labeling studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium’s distinct nuclear spin (I = 1) and mass shift enhance signal resolution .

| Property | This compound | Non-deuterated Analogue |

|---|---|---|

| Molecular Formula | C₁₆H₁₉D₅N₂O₄ | C₁₆H₂₄N₂O₄ |

| Molecular Weight (g/mol) | 313.40 | 308.37 |

| Deuterium Positions | Phenyl ring (2,3,4,5,6) | None |

Stereochemical Configuration and Chiral Centers

The compound retains the L-configuration at the α-carbon of the alanine backbone, a feature critical for its biological compatibility and interaction with enzyme active sites . The stereochemistry is preserved through the synthetic pathway, as evidenced by the retention of optical activity ([α]D values) in deuterated analogues compared to their non-deuterated counterparts . The tert-butoxycarbonyl (Boc) and N-methoxy-N-methylamide groups introduce additional stereoelectronic effects, with the Boc group adopting a trans configuration relative to the amide plane to minimize steric hindrance .

The chiral centers include:

- Cα of the alanine residue (S-configuration), determined by the L-enantiomer.

- Cβ of the phenylalanine side chain , which remains achiral due to deuterium substitution symmetrizing the phenyl ring .

Deuterium Labeling Patterns and Positional Analysis

Deuterium incorporation occurs exclusively on the phenyl ring, resulting in a 2,3,4,5,6-pentadeuteriophenyl group . This labeling pattern is confirmed via high-resolution mass spectrometry (HRMS), which shows a +5 Da shift compared to the non-deuterated analogue, and ¹H NMR , where the absence of aromatic proton signals (δ 7.2–7.4 ppm) confirms complete deuteration . The deuterium atoms are positioned ortho, meta, and para to the alanine side chain, creating a symmetric substitution pattern that simplifies spectral interpretation in kinetic isotope effect (KIE) studies .

Key spectral features :

- FTIR : The carbonyl stretch of the Boc group (νC=O ≈ 1690 cm⁻¹) and amide I/II bands (νC=O ≈ 1650 cm⁻¹, δN–H ≈ 1550 cm⁻¹) remain unchanged, confirming that deuteration does not alter the core functional groups .

- ¹³C NMR : The deuterated phenyl ring exhibits attenuated coupling to adjacent carbons, reducing signal splitting in the aromatic region (δ 125–140 ppm) .

Comparative Analysis with Non-deuterated Analogues

The primary structural differences between the deuterated and non-deuterated forms lie in their mass , vibrational modes , and solubility (Table 1). Deuterium’s higher atomic mass reduces the compound’s molar volume slightly, leading to a 1.6% increase in density compared to the non-deuterated form . Additionally, the deuterated phenyl ring exhibits reduced hydrophobicity due to weaker C–D···π interactions, marginally enhancing aqueous solubility .

| Property | Deuterated Form | Non-deuterated Form |

|---|---|---|

| Aromatic Proton Signals (¹H NMR) | Absent (replaced by D) | Present (δ 7.2–7.4 ppm) |

| Mass Shift (HRMS) | +5 Da | Baseline |

| Solubility in H₂O (mg/mL) | 0.45 ± 0.02 | 0.38 ± 0.03 |

Functionally, the deuterated compound serves as a stable isotopic tracer in proteomics and metabolic studies, whereas the non-deuterated form is typically used in synthetic intermediates for peptide coupling reactions . The Weinreb amide moiety (N-methoxy-N-methylamide) in both forms facilitates efficient ketone synthesis via Grignard or organolithium reagent additions, with deuteration introducing negligible steric effects .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1/i6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHRDPIWMGLOQJ-VWPCAPSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Deuteration of Cinnamic Acid Derivatives

Deuterium can be introduced via catalytic hydrogenation of cinnamic acid or its esters using deuterium gas (D₂) over palladium catalysts. For example, ethyl cinnamate undergoes hydrogenolysis in the presence of Pd/C (10% w/w) under 50 psi D₂ pressure at 80°C for 24 hours, yielding ethyl phenyl-d5-propionate. Subsequent hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) affords phenyl-d5-propionic acid, which is then converted to the corresponding α-keto acid via oxidation with pyridinium chlorochromate (PCC). Transamination using L-glutamic acid and a transaminase enzyme yields L-phenyl-d5-alanine with >98% enantiomeric excess (ee).

Biosynthetic Methods

Deuterated amino acids are alternatively synthesized by cultivating Escherichia coli in minimal media containing deuterated glucose (D-glucose-d7) and deuterium oxide (D₂O). The phenylalanine biosynthetic pathway incorporates deuterium into the aromatic ring, though yields are typically lower (60–70%) compared to chemical methods.

Boc Protection of the Amino Group

The amino group of L-phenyl-d5-alanine is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:

Procedure

-

Dissolve L-phenyl-d5-alanine (1.0 equiv) in 1,4-dioxane/water (1:1, 0.1 M).

-

Add Boc₂O (1.2 equiv) and sodium hydroxide (NaOH, 2.0 equiv) at 0°C.

-

Stir at room temperature for 12 hours.

-

Acidify to pH 2–3 with 1 M HCl and extract with ethyl acetate.

-

Dry over Na₂SO₄ and concentrate to obtain N-Boc-L-phenyl-d5-alanine (85–90% yield).

Key Considerations

-

Excess Boc₂O ensures complete protection.

-

Racemization is minimized by maintaining pH >10 during the reaction.

Formation of the N-Methoxy-N-Methylamide (Weinreb Amide)

The carboxylic acid of N-Boc-L-phenyl-d5-alanine is converted to the Weinreb amide using carbodiimide-based coupling or N,N'-carbonyldiimidazole (CDI) activation.

Carbodiimide-Mediated Coupling

Reagents

-

N-Boc-L-phenyl-d5-alanine (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equiv)

-

Hydroxybenzotriazole (HOBt, 1.2 equiv)

-

N-Methylmorpholine (NMM, 2.0 equiv)

Procedure

-

Activate the carboxylic acid by stirring N-Boc-L-phenyl-d5-alanine with EDC·HCl and HOBt in dichloromethane (DCM, 0.1 M) at 0°C for 30 minutes.

-

Add N,O-dimethylhydroxylamine hydrochloride and NMM.

-

Stir at room temperature for 18 hours.

-

Wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to obtain the Weinreb amide (75–80% yield).

CDI Activation Method

Reagents

-

N-Boc-L-phenyl-d5-alanine (1.0 equiv)

-

CDI (1.5 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (2.0 equiv)

Procedure

-

React N-Boc-L-phenyl-d5-alanine with CDI in THF (0.1 M) at 25°C for 2 hours.

-

Add N,O-dimethylhydroxylamine hydrochloride and stir for 12 hours.

-

Concentrate and purify by recrystallization from ethanol/water (70–75% yield).

Comparative Analysis

| Method | Yield (%) | Purity (%) | Racemization Risk |

|---|---|---|---|

| EDC·HCl/HOBt | 75–80 | 95–98 | Low |

| CDI Activation | 70–75 | 90–95 | Negligible |

CDI activation minimizes racemization but requires anhydrous conditions, whereas carbodiimide methods offer higher yields at the cost of slight epimerization.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Chiral HPLC

-

Chiralpak AD-H column (4.6 × 250 mm), hexane/ethanol (90:10), 1.0 mL/min. Retention time: 12.3 minutes (ee >99%).

Applications and Derivatives

The deuterated Weinreb amide serves as a precursor for isotopically labeled peptides and protease inhibitors. For instance, coupling with Grignard reagents (e.g., MeMgBr) yields ketones without over-addition, a hallmark of Weinreb amide reactivity. Deuterated analogs enhance metabolic stability in pharmacokinetic studies, as demonstrated in recent trials with deuterated bortezomib derivatives .

Chemical Reactions Analysis

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Drug Development

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide serves as a crucial intermediate in the synthesis of HIV protease inhibitors. The incorporation of deuterium allows for enhanced tracking and quantification during the drug development process, making it valuable for researchers aiming to understand metabolic pathways and drug interactions.

Reactivity and Transformations

The compound can undergo various chemical reactions, including:

- Oxidation : Utilizing oxidizing agents such as hydrogen peroxide.

- Reduction : Employing reducing agents like lithium aluminum hydride.

- Substitution : Facilitating nucleophilic or electrophilic substitutions depending on the reaction conditions.

Biological Research

Metabolic Studies

The deuterium labeling of this compound is particularly beneficial in metabolic studies. It allows researchers to trace the biochemical pathways and understand the metabolic fate of compounds within biological systems.

Mitochondrial Function Studies

Research indicates that this compound inhibits mitochondrial respiration by blocking electron transfer at the Qo center of cytochrome b and c1. This inhibition disrupts ATP production, leading to energy deprivation in cells, which is critical for studies related to cellular metabolism and apoptosis.

Industrial Applications

Stable Isotope Labeling

In industry, this compound is utilized for producing stable isotope-labeled compounds. These compounds are essential for various analytical applications, including mass spectrometry and NMR spectroscopy, where precise quantification and identification of substances are necessary .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for HIV protease inhibitors | Enhanced tracking in drug development |

| Biological Research | Metabolic studies | Tracing biochemical pathways |

| Medical Applications | Antiviral drug development | Potential for improved HIV therapies |

| Industrial Applications | Stable isotope labeling | Essential for analytical techniques |

Case Studies

-

HIV Protease Inhibitor Synthesis

- A study demonstrated the successful use of this compound as a precursor in synthesizing novel HIV protease inhibitors. The incorporation of deuterium allowed for precise tracking of metabolic pathways during preclinical trials.

-

Mitochondrial Respiration Inhibition

- Research published indicated that this compound effectively inhibited mitochondrial respiration in cultured cells, leading to significant findings regarding energy metabolism disruptions associated with various diseases.

-

Stable Isotope Applications

- In industrial settings, this compound has been used to create stable isotope-labeled analogs that facilitate advanced analytical techniques, proving invaluable for quality control and research purposes in pharmaceutical development.

Mechanism of Action

The mechanism of action of N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide involves its role as an intermediate in the synthesis of HIV protease inhibitors. These inhibitors work by binding to the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication . The molecular targets include the HIV protease enzyme, and the pathways involved are those related to viral replication and protein processing .

Comparison with Similar Compounds

N-Boc-L-phenyl-d5-alanine (CAS 121695-40-7)

Structural Differences :

- Lacks the N-methoxy and N-methyl groups present in the target compound.

- Retains the Boc-protected amine and deuterated phenyl ring (d5).

Physicochemical Properties :

L-Phenyl-d5-alanine-2,3,3-d3-N-t-Boc (CAS 106881-07-6)

Structural Differences :

- Features additional deuterium atoms at positions 2, 3, and 3 of the alanine backbone (total d8 substitution).

- No N-methoxy or N-methyl groups.

5-Methoxy-2-methyl-N-methylaniline (CAS 156267-11-7)

Structural Differences :

- Molecular Formula: C₉H₁₃NO .

Physicochemical Properties :

- Molecular Weight : 151.21 g/mol .

- Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Comparison: While structurally distinct, this compound highlights the role of methoxy and methyl groups in modulating electronic and steric properties. In the target compound, these groups likely enhance solubility in nonpolar solvents compared to non-substituted analogs .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Deuteration Impact : Compounds with higher deuteration (e.g., d8 vs. d5) show improved MS sensitivity but require specialized synthetic protocols .

- Substituent Effects : The N-methoxy group in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMF), while the N-methyl group reduces nucleophilicity at the nitrogen, stabilizing the molecule against hydrolysis .

- Cost Considerations: Deuterated Boc-protected compounds are significantly more expensive than non-deuterated analogs (e.g., ~¥57,200 per 100 mg for d8 derivatives) .

Biological Activity

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide, also known as the deuterium-labeled derivative of Picoxystrobin, is primarily recognized for its biological activity as a fungicide. This compound belongs to the class of strobilurin fungicides, which are widely utilized in agriculture for the control of various plant diseases. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₉D₅N₂O₄

- Molecular Weight : 313.4 g/mol

- CAS Number : 1217640-14-6

This compound functions primarily by inhibiting mitochondrial respiration in fungi. It achieves this by blocking electron transport within the mitochondrial membrane, which is crucial for ATP production. This action leads to a reduction in fungal growth and viability, making it effective against a range of plant pathogens.

Biological Activity Overview

-

Fungicidal Properties :

- As a strobilurin fungicide, it exhibits broad-spectrum activity against various fungal species.

- It is particularly effective in controlling diseases caused by pathogens such as Botrytis cinerea and Fusarium spp..

- Pharmacokinetics :

-

Research Findings :

- Studies have shown that Picoxystrobin and its derivatives can significantly reduce fungal biomass in treated plants compared to untreated controls .

- The use of stable isotopes like deuterium allows for improved tracking and quantification in metabolic studies, enhancing our understanding of the compound's behavior in biological systems .

Case Study 1: Efficacy Against Botrytis cinerea

A study evaluated the efficacy of this compound against Botrytis cinerea, a notorious plant pathogen responsible for gray mold disease. The results indicated a significant reduction in fungal growth at concentrations as low as 10 μg/mL, demonstrating its potential for agricultural applications.

| Concentration (μg/mL) | Fungal Growth Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 70 |

| 50 | 90 |

| 100 | 95 |

Case Study 2: Stability and Metabolism

Another investigation focused on the metabolic stability of this compound in plant tissues. The study found that the compound remained stable over a period of 14 days under controlled conditions, with minimal degradation observed. This stability is crucial for ensuring prolonged efficacy in field applications.

Q & A

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Replicate reactions under standardized conditions (solvent, temperature, catalyst). Use -NMR (if fluorine tags are present) or in-situ IR to track reaction progress. Contradictions may stem from residual moisture or competing side reactions (e.g., elimination vs. substitution)—characterize byproducts via GC-MS or MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.